molecular formula C28H24O10 B12322317 D-Glucuronic acid,methyl ester,2,3,4-tribenzoate

D-Glucuronic acid,methyl ester,2,3,4-tribenzoate

Cat. No.: B12322317
M. Wt: 520.5 g/mol
InChI Key: QGJKDUIQLRJYBH-UHFFFAOYSA-N
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Description

D-Glucuronic acid, methyl ester, 2,3,4-tribenzoate (CAS: 50767-71-0) is a chemically modified derivative of D-glucuronic acid, a critical component of proteoglycans and secondary metabolites. This compound is characterized by the esterification of the hydroxyl groups at positions 2, 3, and 4 with benzoate moieties and a methyl ester at the carboxyl group (C6) . Its molecular formula is C₂₈H₂₄O₁₀, with a molecular weight of 520.49 g/mol (calculated from the formula). The benzoate groups enhance steric bulk and hydrophobicity, making it valuable in synthetic chemistry for protecting reactive hydroxyl groups during glycosylation or oxidation reactions .

Properties

IUPAC Name

methyl 3,4,5-tribenzoyloxy-6-hydroxyoxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O10/c1-34-27(32)22-20(35-24(29)17-11-5-2-6-12-17)21(36-25(30)18-13-7-3-8-14-18)23(28(33)38-22)37-26(31)19-15-9-4-10-16-19/h2-16,20-23,28,33H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJKDUIQLRJYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: : D-Glucuronic acid, methyl ester, 2,3,4-tribenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Applications in Organic Synthesis

  • Intermediate in Synthesis :
    • D-Glucuronic acid methyl ester, 2,3,4-tribenzoate serves as an intermediate for synthesizing various glucuronide derivatives. Its structure allows for functionalization that can lead to biologically active compounds .
  • Prodrug Development :
    • The compound has been explored in the context of prodrug development. For example, derivatives of glucuronic acid have been studied as potential cancer prodrugs, enhancing the solubility and bioavailability of therapeutic agents like camptothecin .
  • Glycosylation Reactions :
    • It is utilized in glycosylation reactions to form glycosides that are crucial in the synthesis of complex carbohydrates and glycoconjugates. These reactions are vital for producing compounds used in pharmaceuticals and biotechnology .

Biochemical Applications

  • Antibody-Directed Enzyme Prodrug Therapy :
    • The compound has been evaluated for its role in antibody-directed enzyme prodrug therapy (ADEPT), where it aids in selectively targeting cancer cells while minimizing damage to healthy tissues .
  • Role in Drug Metabolism :
    • D-Glucuronic acid derivatives are significant in drug metabolism processes, particularly in the detoxification of xenobiotics. They facilitate the elimination of drugs and toxins from the body through glucuronidation reactions .

Case Study 1: Synthesis of Glycosylthio Heterocycles

A study investigated the use of D-glucuronic acid methyl ester derivatives to assess the role of glycosylthio heterocycles in carbohydrate chemistry. The research highlighted how these derivatives could be synthesized efficiently and their potential biological activities .

Case Study 2: Cancer Prodrug Monotherapy

Research on water-soluble camptothecin glucuronide derivatives indicated that D-glucuronic acid methyl ester plays a crucial role in enhancing the efficacy of cancer treatments through improved pharmacokinetics and targeted delivery mechanisms .

Comparison with Similar Compounds

Methyl D-Glucuronate (Unsubstituted)

  • Structure : Methyl ester at C6; free hydroxyl groups at C2, C3, and C3.
  • Molecular Formula : C₇H₁₂O₇ (CAS: 6556-12-3) .
  • Applications : Used as a precursor in drug synthesis to improve bioavailability and stability. Lacks protective groups, making it reactive but less stable under acidic/basic conditions .
  • Key Difference : Absence of benzoate/acetyl groups limits its utility in multi-step syntheses requiring regioselective protection.

2,3,4-Tri-O-acetyl-D-glucuronic Acid Methyl Ester

  • Structure : Acetyl esters at C2, C3, C4; methyl ester at C4.
  • Molecular Formula : C₁₅H₂₀O₁₀ (e.g., CAS: 1041134-15-9) .
  • Applications : Intermediate in synthesizing glycosides and glycoconjugates. Acetyl groups are easily removed under mild basic conditions (e.g., Zemplén deacetylation), facilitating downstream modifications .
  • Key Difference : Acetyl esters offer lower steric hindrance than benzoates, enabling faster reaction kinetics but reduced stability in prolonged reactions .

2,3,4-Tri-O-isobutyryl-D-glucuronic Acid Methyl Ester

  • Structure : Isobutyryl esters at C2, C3, C4; methyl ester at C6.
  • Molecular Formula : C₁₉H₂₈O₁₀ (Synthose Catalogue: TG675) .
  • Applications : Used in polymer science for creating hydrophobic coatings. Isobutyryl groups provide intermediate steric bulk between acetyl and benzoyl, balancing reactivity and stability.
  • Key Difference : Isobutyryl esters are less electron-withdrawing than benzoates, altering electronic effects in glycosylation reactions .

α-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Tribenzoate 1-Methanesulfonate

  • Structure : Tribenzoate at C2,3,4; methanesulfonate at C1; methyl ester at C6.
  • Molecular Formula : C₂₉H₂₆O₁₂S (CAS: 503599-28-8) .
  • Applications: Acts as a glycosyl donor in stereoselective glycosylations. The methanesulfonate group enhances leaving-group ability, improving glycosylation efficiency .
  • Key Difference : Methanesulfonate introduces sulfonic acid functionality, enabling unique reactivity in nucleophilic substitutions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Ester Groups Key Applications Stability Considerations
D-Glucuronic acid, methyl ester, 2,3,4-tribenzoate C₂₈H₂₄O₁₀ 520.49 Benzoate (C2,3,4) Glycosylation; drug intermediates High stability; requires strong bases for deprotection
Methyl D-glucuronate C₇H₁₂O₇ 208.16 None (free OH) Drug solubilization; metabolic studies Low stability; prone to hydrolysis
2,3,4-Tri-O-acetyl derivative C₁₅H₂₀O₁₀ 360.31 Acetyl (C2,3,4) Glycoconjugate synthesis Moderate stability; mild deprotection
2,3,4-Tri-O-isobutyryl derivative C₁₉H₂₈O₁₀ 428.42 Isobutyryl (C2,3,4) Polymer coatings High thermal stability
1-Methanesulfonate tribenzoate C₂₉H₂₆O₁₂S 598.57 Benzoate + methanesulfonate Stereoselective glycosylations Sensitive to nucleophiles

Research Findings and Functional Insights

  • Reactivity in Glycosylation: The tribenzoate derivative exhibits slower reaction kinetics than acetylated analogs due to steric hindrance but achieves higher regioselectivity in glycosyl donor applications .
  • Pharmacological Utility : Benzoate esters prolong metabolic half-life compared to acetylated versions, as evidenced by their use in prodrug designs (e.g., daidzein glucuronide derivatives) .
  • Synthetic Efficiency : Oxidation of methyl ester glucuronates (e.g., to ketoglucuronides) proceeds in 82% yield when C5 is esterified, but benzoate groups at C2,3,4 may require optimized catalysts to avoid side reactions .

Biological Activity

D-Glucuronic acid methyl ester, 2,3,4-tribenzoate (also known as D-glucuronic acid methyl ester tribenzoate) is a compound of interest in glycobiology and medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its synthesis, applications, and case studies.

Chemical Structure and Synthesis

D-Glucuronic acid is a naturally occurring sugar acid derived from glucose and plays a crucial role in various biological processes. The methyl ester form can enhance its solubility and bioavailability. The tribenzoate derivative is synthesized through the esterification of D-glucuronic acid methyl ester with benzoic acid derivatives.

Synthesis Overview

The synthesis pathway typically involves:

  • Protection of hydroxyl groups on D-glucuronic acid to prevent undesired reactions.
  • Esterification with benzoic acid derivatives using coupling agents such as DCC (dicyclohexylcarbodiimide) or via acyl chloride methods.
  • Deprotection to yield the final product.

Biological Activities

D-Glucuronic acid methyl ester, 2,3,4-tribenzoate exhibits several biological activities that are noteworthy:

  • Antioxidant Activity : Research indicates that glucuronic acid derivatives possess significant antioxidant properties, which can help mitigate oxidative stress in cells.
  • Antimicrobial Properties : Compounds within the benzoate family have shown efficacy against various bacterial strains. Studies demonstrate that derivatives can inhibit the growth of pathogenic bacteria by disrupting their cell membranes.
  • Anti-inflammatory Effects : Glucuronides are known to modulate inflammatory responses. D-glucuronic acid derivatives can potentially inhibit pro-inflammatory cytokines and pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantReduces oxidative stress ,
AntimicrobialInhibits growth of pathogenic bacteria ,
Anti-inflammatoryModulates inflammatory responses ,

Case Studies

Several studies highlight the biological relevance of D-glucuronic acid methyl ester derivatives:

  • Antimicrobial Study : A study conducted on various benzoate esters demonstrated that D-glucuronic acid methyl ester, 2,3,4-tribenzoate showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
  • Antioxidant Evaluation : In vitro assays revealed that this compound effectively scavenged free radicals, showcasing its potential for therapeutic applications in oxidative stress-related diseases .
  • Inflammation Modulation : Research involving murine macrophages indicated that the compound could suppress the production of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation, highlighting its anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing D-glucuronic acid methyl ester 2,3,4-tribenzoate, and what key intermediates are involved?

  • The compound is synthesized via sequential protection of hydroxyl groups. A common approach involves reacting D-glucuronic acid with benzoic anhydride or benzoyl chloride in the presence of a base (e.g., pyridine) to introduce benzoate groups at positions 2, 3, and 4, followed by methyl esterification at the carboxylic acid group. Critical intermediates include trichloroacetimidate derivatives, which act as glycosyl donors in subsequent glycosylation reactions . Purification typically employs column chromatography, though yields can vary (e.g., 38% in acetylation reactions) .

Q. How does the trichloroacetimidate moiety in this compound enhance glycosylation efficiency?

  • The trichloroacetimidate group at the anomeric position serves as a highly reactive glycosyl donor. Activation under mild acidic conditions (e.g., using catalytic TMSOTf) generates an oxocarbenium ion intermediate, enabling stereoselective formation of β-linked glycosides. This method is favored for its compatibility with sensitive substrates and high reaction rates .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy (¹H, ¹³C, and DEPT) is essential for verifying regioselective benzoate substitution and anomeric configuration. Mass spectrometry (HRMS) confirms molecular weight, while HPLC (with UV detection at 254 nm) assesses purity. X-ray crystallography may resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of acetylated or benzoylated derivatives?

  • Low yields (e.g., 38% in 2,3,4-tri-O-acetylated derivatives) often stem from competing side reactions or incomplete protection. Strategies include:

  • Optimizing stoichiometry (e.g., using 2 equivalents of acylating agents).
  • Employing microwave-assisted synthesis to accelerate reaction kinetics.
  • Introducing transient protecting groups (e.g., silyl ethers) to improve regioselectivity .

Q. What experimental design considerations are vital for achieving stereoselective glycosylation using this compound?

  • Solvent polarity : Less polar solvents (e.g., toluene) favor β-selectivity by stabilizing the oxocarbenium ion transition state.
  • Catalyst choice : Lewis acids like BF₃·Et₂O enhance α-selectivity, whereas TMSOTf promotes β-linkages.
  • Temperature : Lower temperatures (−20°C to 0°C) reduce epimerization risks .

Q. How do stability concerns impact storage and handling in synthetic workflows?

  • The compound is sensitive to moisture and oxidizers. Store under inert gas (N₂/Ar) at 4°C in sealed, desiccated containers. Avoid prolonged exposure to light, as benzoate groups may undergo photodegradation. Conflicting stability data from SDS sheets (e.g., TCI America vs. Gold Biotechnology) suggest batch-specific variability; pre-use TLC or NMR verification is recommended .

Q. What methodologies resolve contradictions in reported bioactivity data for glucuronic acid derivatives?

  • Discrepancies in biological activity (e.g., anti-inflammatory vs. inert results) may arise from impurities or aggregation. Solutions include:

  • Rigorous purification (e.g., preparative HPLC).
  • Conducting dose-response assays across multiple cell lines.
  • Validating interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

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